molecular formula C22H24ClFN2O4S B2709274 N-(5-chloro-2-methoxyphenyl)-5-[2-(cyclohexen-1-yl)ethylsulfamoyl]-2-fluorobenzamide CAS No. 422555-01-9

N-(5-chloro-2-methoxyphenyl)-5-[2-(cyclohexen-1-yl)ethylsulfamoyl]-2-fluorobenzamide

Cat. No. B2709274
CAS RN: 422555-01-9
M. Wt: 466.95
InChI Key: UMVWBLGRWHYFCE-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-5-[2-(cyclohexen-1-yl)ethylsulfamoyl]-2-fluorobenzamide is a useful research compound. Its molecular formula is C22H24ClFN2O4S and its molecular weight is 466.95. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Drug Design

  • The structure of glibenclamide, a compound with structural similarities, including the sulfamoyl benzamide moiety, has been studied in both solution and solid states using NMR spectroscopy and theoretical calculations. This research helps in understanding the physicochemical properties and could guide the design of related compounds with improved pharmacological profiles (Sanz et al., 2012).

Synthesis and Labeling

  • Research on the synthesis and labeling of glyburide, a drug with similarities to the queried compound, with tritium and carbon-14, provides insights into methods for creating radiolabeled versions of such compounds for pharmacokinetic and metabolic studies (Hsi, 1973).

Spectroscopy and Hydrogels

  • The use of spectroscopy to analyze hydrogels containing glibenclamide offers a perspective on how such compounds interact within hydrogel matrices, potentially applicable in drug delivery research (Delgadillo-Armendariz et al., 2014).

Anti-inflammatory Compound Synthesis

  • Research into the synthesis of N-phenyl-cyclohexenyl sulfonamide derivatives highlights the process of creating compounds with potential anti-inflammatory properties, which could include structurally related benzamide compounds (Lloret et al., 2009).

Sigma Receptor Ligands

  • Studies on sigma receptor ligands, including compounds with methoxy and fluorophenyl groups, provide insights into the therapeutic potential of such compounds in cognitive dysfunction and other CNS disorders (Ogawa et al., 1994).

Aromatic Amides Against Mosquitoes

  • The synthesis and testing of aromatic amides, including those with chloro and methoxy groups, for repellent activity against mosquitoes suggest potential applications in developing new insect repellent agents (Garud et al., 2011).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-5-[2-(cyclohexen-1-yl)ethylsulfamoyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClFN2O4S/c1-30-21-10-7-16(23)13-20(21)26-22(27)18-14-17(8-9-19(18)24)31(28,29)25-12-11-15-5-3-2-4-6-15/h5,7-10,13-14,25H,2-4,6,11-12H2,1H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVWBLGRWHYFCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCCC3=CCCCC3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-5-[2-(cyclohexen-1-yl)ethylsulfamoyl]-2-fluorobenzamide

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